Malonamic acid, 2-sec-butyl-
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Overview
Description
Malonamic acid,2-sec-butyl-(8ci) is an organic compound with the molecular formula C7H13NO3. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a sec-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malonamic acid,2-sec-butyl-(8ci) typically involves the reaction of malonic acid with sec-butylamine. The process can be summarized as follows:
Deprotonation: Malonic acid is deprotonated using a base such as sodium hydroxide to form the malonate anion.
Amidation: The malonate anion reacts with sec-butylamine under controlled conditions to form Malonamic acid,2-sec-butyl-(8ci).
Industrial Production Methods
Industrial production of Malonamic acid,2-sec-butyl-(8ci) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to control the reaction parameters effectively.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity
Chemical Reactions Analysis
Types of Reactions
Malonamic acid,2-sec-butyl-(8ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Malonamic acid,2-sec-butyl-(8ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Malonamic acid,2-sec-butyl-(8ci) involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved include:
Nucleophilic Attack: The compound can donate electrons to electrophilic centers, leading to bond formation.
Hydrolysis: It can undergo hydrolysis to release malonic acid and sec-butylamine, which can further participate in biochemical pathways
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: The parent compound, which lacks the sec-butyl group.
Acetoacetic Acid: A similar compound with a keto group instead of the amide group.
Succinamic Acid: Another derivative of succinic acid with an amide group.
Uniqueness
Malonamic acid,2-sec-butyl-(8ci) is unique due to the presence of the sec-butyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-carbamoyl-3-methylpentanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-4(2)5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11) |
InChI Key |
SCLDPSHCFIMQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N)C(=O)O |
Origin of Product |
United States |
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